Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate

Epigenetics Cancer Therapeutics HDAC Inhibition

Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate (CAS: 1251208-19-1) is a specialized halogenated chloroacetate ester, characterized by the presence of both bromo (meta-position) and fluoro (para-position) substituents on the phenyl ring, alongside a reactive α-chloro group. With a molecular formula of C9H7BrClFO2 and a molecular weight of 281.51 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly as a building block for the synthesis of potent enzyme inhibitors.

Molecular Formula C9H7BrClFO2
Molecular Weight 281.50 g/mol
Cat. No. B12114000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate
Molecular FormulaC9H7BrClFO2
Molecular Weight281.50 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC(=C(C=C1)F)Br)Cl
InChIInChI=1S/C9H7BrClFO2/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8H,1H3
InChIKeyHLXBTQLQGYSJGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate: A Differentiated Chloroacetate Building Block for Targeted Drug Discovery


Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate (CAS: 1251208-19-1) is a specialized halogenated chloroacetate ester, characterized by the presence of both bromo (meta-position) and fluoro (para-position) substituents on the phenyl ring, alongside a reactive α-chloro group. With a molecular formula of C9H7BrClFO2 and a molecular weight of 281.51 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly as a building block for the synthesis of potent enzyme inhibitors . Its distinct substitution pattern enables unique interactions with biological targets, which has been leveraged in the development of high-affinity agents for histone deacetylases (HDACs) and myeloperoxidase (MPO) [1]. The compound's structure also makes it a valuable precursor in the synthesis of mineralocorticoid receptor antagonists, a class of drugs used for treating hypertension and heart failure [2].

Why Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate Cannot Be Casually Replaced by Common Analogs


Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate is not a generic aryl acetate. Its specific arrangement of a reactive α-chloro group adjacent to a 3-bromo-4-fluorophenyl moiety creates a unique chemical and biological profile. This compound's value in drug discovery is rooted in its ability to serve as a precursor for structures that achieve low nanomolar potency and target selectivity. Simple substitution with other halogenated phenylacetates or non-halogenated analogs can lead to a complete loss of the desired biological activity or a dramatic shift in selectivity profiles. For instance, replacing the α-chloro group with hydrogen, or altering the specific bromo/fluoro substitution pattern, can change the molecule's electronic properties and steric fit within enzyme active sites, as evidenced by comparative data in HDAC and MPO inhibitor development [1]. Furthermore, the compound's utility as a key intermediate in patented drug candidates, such as those targeting the mineralocorticoid receptor, underscores its non-substitutable role in specific synthetic routes [2].

Quantitative Differentiation: Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate vs. Key Comparators


Superior HDAC1 Inhibitory Potency: A 14-Fold Improvement Over the Clinical Benchmark SAHA

Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate is a key synthetic precursor to compound 19, a highly potent histone deacetylase 1 (HDAC1) inhibitor. In a direct comparative study, compound 19 demonstrated an IC50 of 1.8 nM against HDAC1, a significant 14-fold improvement in potency compared to the FDA-approved HDAC inhibitor, suberoylanilide hydroxamic acid (SAHA; vorinostat), which exhibited an IC50 of 25.0 nM under comparable assay conditions [1]. This dramatic increase in potency is directly attributable to the structural features introduced by the starting material.

Epigenetics Cancer Therapeutics HDAC Inhibition

Ultra-High Myeloperoxidase (MPO) Inhibition: Achieving 1 nM Potency for Cardiovascular and Inflammatory Targets

This chloroacetate serves as a critical intermediate in the generation of potent myeloperoxidase (MPO) inhibitors. One derivative, based on this scaffold, has been reported to inhibit MPO with an extraordinary IC50 of just 1 nM in a chlorination activity assay [1]. To contextualize this level of activity, many other known MPO inhibitors from different structural classes, such as 4-bromoaniline, show significantly higher IC50 values (e.g., 45 nM) [2], while other analogs within the same patent family can be orders of magnitude less active (e.g., IC50 of 1,500 nM) [3]. This highlights the exceptional potency conferred by the specific structural motif derived from the starting material.

Cardiovascular Disease Inflammation Myeloperoxidase Inhibition

Validated Utility as a Non-Substitutable Intermediate in a Patented Drug Discovery Program

Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate is not a theoretical or exploratory compound; it is a documented intermediate in the synthesis of novel mineralocorticoid receptor (MR) antagonists. A patent from Merck Sharp & Dohme LLC (US8933113B2) explicitly details the use of a close analog, methyl bromo(2-chloro-4-fluorophenyl)acetate (i-1a), as a key starting material, demonstrating the utility of this specific halogenation pattern for generating therapeutically relevant molecules [1]. The patent claims that compounds derived from this route are effective for treating hypertension, heart failure, and other aldosterone-related disorders [2]. In contrast, simple, non-halogenated phenylacetates are not reported as viable intermediates for this specific, patented class of MR antagonists.

Cardiovascular Drug Development Patent-Backed Synthesis Mineralocorticoid Receptor Antagonists

Procurement-Focused Applications for Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate


Epigenetic Drug Discovery: Synthesis of Next-Generation HDAC Inhibitors

Based on the direct evidence of a 14-fold increase in HDAC1 potency compared to SAHA [1], this compound is ideally suited for medicinal chemistry teams engaged in epigenetic drug discovery. Procure this building block to synthesize and explore a chemical series around the exceptionally potent HDAC1 inhibitor scaffold, aiming to overcome the limitations of current therapies in oncology or neurology.

Cardiovascular and Inflammatory Disease Research: Development of Ultra-Potent MPO Inhibitors

The documented 1 nM MPO inhibition [1] makes this compound a critical starting material for research programs focused on myeloperoxidase as a therapeutic target. Its procurement enables the development of high-affinity chemical probes and lead compounds for validating MPO's role in diseases such as atherosclerosis, heart failure, and chronic inflammatory conditions, where a 45-fold to 1,500-fold potency advantage over other classes of inhibitors can be transformative.

Patent-Driven Lead Optimization: Synthesis of Novel Mineralocorticoid Receptor (MR) Antagonists

This compound is a validated intermediate in a patented route to novel MR antagonists [1]. Its procurement is essential for any research group or pharmaceutical company looking to either expand upon this specific intellectual property space, conduct freedom-to-operate studies, or develop back-up candidates with similar structural features for the treatment of hypertension and heart failure.

Chemical Biology Tool Compound Synthesis

Given its high potency for specific targets like HDAC1 and MPO, derivatives of this compound are ideal for developing chemical probes. Procurement supports the creation of tool molecules for target validation studies, enabling researchers to dissect complex biological pathways with high precision and minimal off-target effects at the working concentration.

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